Spiro[2.3]hexan-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWDJRJSISPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of Spiro 2.3 Hexan 5 Ylmethanamine and Its Scaffolds
Functional Group Manipulations of the Methanamine Moiety
The primary amine of spiro[2.3]hexan-5-ylmethanamine is a key site for synthetic modification, allowing for the introduction of a wide array of functionalities. A critical aspect of this is the ability to selectively protect this amine, especially in the context of more complex diamine derivatives of the spiro[2.3]hexane scaffold.
Monoprotection Strategies for Diamine Derivatives
The synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane scaffolds is a crucial process for their use as building blocks in medicinal and bioorganic chemistry. sci-hub.seresearchgate.netepa.gov These strategies are essential when one amino group needs to remain reactive for subsequent reactions while the other is masked.
A common approach involves the cyclopropanation of a suitably protected cyclobutane (B1203170) precursor. sci-hub.seresearchgate.net For instance, a synthetic route can begin with a cyclobutane derivative where one functional group is an amine (or a precursor like an azide) and the other is a group that can be converted to an amine later, such as an ester. The Curtius rearrangement is a key reaction in this process, converting an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate, which is then hydrolyzed to the amine. sci-hub.se This multi-step process allows for the creation of orthogonally protected diamine derivatives. sci-hub.se
For example, a synthetic sequence leading to a monoprotected 1,5-diaminospiro[2.3]hexane might involve the following key transformations sci-hub.se:
Cyclopropanation : Reaction of a cyclobutane precursor, such as one containing an N-protected amine and an ester group, with a reagent like ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄). sci-hub.se
Functional Group Interconversion : The ester group can be converted into an acyl azide.
Curtius Rearrangement : The acyl azide is treated with tert-butanol (B103910) under thermal conditions to yield a tert-butoxycarbonyl (Boc)-protected amine. sci-hub.se
This methodology allows for the preparation of specific diastereomers of monoprotected 1,5-diaminospiro[2.3]hexanes, which are valuable as isosteres for piperidine (B6355638) or cycloalkane fragments in drug discovery projects. sci-hub.seresearchgate.net The choice of protecting group is critical and often depends on the desired orthogonality and the conditions of subsequent reaction steps. Groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly employed due to their distinct cleavage conditions.
| Protecting Group | Full Name | Typical Cleavage Conditions | Notes |
| Boc | tert-butoxycarbonyl | Strong acid (e.g., TFA, HCl) nih.gov | Commonly used for its stability in a wide range of conditions except strong acid. |
| Cbz | Carboxybenzyl | Hydrogenolysis (e.g., H₂, Pd/C) | Useful when acid-labile groups are present elsewhere in the molecule. |
| DAB | 1,3-Dimethyl-5-acetylbarbituric acid adduct | Hydrazine tcichemicals.com | Offers selective protection of primary amines in the presence of secondary amines. tcichemicals.com |
| Nms | 4-Nitrophenyl-2-sulfonylethyl | Specific conditions, superior to traditional sulfonyl groups nih.gov | A newer sulfonamide protecting group designed for enhanced stability and selective removal. nih.gov |
Ring Transformations and Rearrangements of the Spiro[2.3]hexane Core
The high ring strain inherent in the spiro[2.3]hexane system, combining a cyclopropane (B1198618) and a cyclobutane ring, makes it susceptible to various rearrangement reactions, particularly those involving reactive intermediates like carbenes.
Intramolecular Carbene Rearrangements (Ring Contraction and Expansion)
When a carbene is generated on the spiro[2.3]hexane framework, it can undergo intramolecular reactions leading to either ring contraction or ring expansion. These rearrangements are driven by the release of ring strain. For example, generation of a carbene on a carbon atom of the cyclobutane ring could, in principle, lead to a 1,2-alkyl shift. This would involve the migration of one of the cyclopropane C-C bonds, resulting in a ring expansion to a bicyclo[3.1.0]hexane system.
Conversely, a carbene on the cyclopropyl (B3062369) portion could lead to rearrangements that contract the four-membered ring. While specific studies on spiro[2.3]hexane itself are not prevalent in the provided search results, the principles of such rearrangements are well-established for related systems. nih.govchemistrysteps.com For instance, the flash vacuum pyrolysis of certain heterocyclic compounds generates carbenes that undergo complex rearrangements, including both ring expansion and contraction, to form more stable products. nih.gov The outcome of these reactions (contraction vs. expansion) is often dictated by the specific location of the carbene and the electronic and steric factors of any substituents. chemistrysteps.comyoutube.com
Reactivity of Spiro[2.3]hexane-5-carbonyl Chloride Derivatives
The introduction of a carbonyl chloride group at the 5-position of the spiro[2.3]hexane scaffold creates a reactive electrophile that can participate in a variety of subsequent reactions.
Reactions with Phosphorus(III) Acid Esters
Spiro[2.3]hexane-5-carbonyl chloride can react with esters of phosphorus(III) acids, such as trialkyl phosphites. This type of reaction is analogous to the Arbuzov reaction. In this process, the nucleophilic phosphorus atom of the phosphite (B83602) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of an alkyl chloride, leading to the formation of an acylphosphonate derivative. The resulting spiro[2.3]hexane-5-carbonylphosphonate is a compound where the carbonyl group is directly attached to a phosphorus atom. amanote.com
Nucleophilic Ring Opening Reactions of Spiro-Fused Heterocycles
The strain within the spiro[2.3]hexane core can be exploited to drive ring-opening reactions, particularly when one of the rings is a heterocycle. For example, if the cyclobutane ring is replaced by a more reactive heterocycle like an oxetane (B1205548) (forming an oxaspiro[2.3]hexane), this strained four-membered ether can be opened by nucleophiles.
Research has shown that novel 1,5-dioxaspiro[2.3]hexane systems can be synthesized. researchgate.net The stability and synthetic utility of these motifs are of significant interest. The inherent strain in the four-membered oxetane ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity provides a pathway to functionalized cyclopropane derivatives, where the original spirocyclic structure is broken to reveal a new scaffold. The regioselectivity of the ring-opening would be influenced by steric hindrance from the adjacent cyclopropane ring and the electronic nature of the nucleophile and any substituents on the heterocycle.
Carbon-Nitrogen Bond Activation Reactions in Spirocyclic Amine Synthesis
The activation of carbon-nitrogen (C-N) bonds is a powerful, albeit challenging, strategy in organic synthesis for the construction of new carbon-carbon (C-C) and C-N bonds. rsc.org In the context of spirocyclic amines, such as those derived from the spiro[2.3]hexane scaffold, C-N bond activation offers a pathway to deconstruct or functionalize the amine moiety. Transition-metal catalysis is a primary tool for these transformations, converting the typically inert C-N bond into a more reactive species. rsc.org
General mechanisms for transition-metal-mediated C-N bond activation include oxidative addition with low-valent late transition metals, β-nitrogen elimination, and C-H bond cleavage-triggered C-N activation. rsc.org For primary amines, which are structurally related to this compound, nickel-catalyzed reductive cross-coupling reactions with aryl halides have been achieved. nih.gov This methodology allows for the use of activated primary amines as alkylating agents under mild conditions, avoiding stoichiometric organometallic reagents and broadening the substrate scope. nih.gov
While the direct C-N activation of this compound itself is not extensively documented, principles from related systems can be applied. For instance, amide C-N bonds, which can be formed from the parent amine, are known to undergo activation. acs.org Strategies involving the conversion of the amine to a better leaving group or the use of directing groups can facilitate C-N bond cleavage. In a broader context, the synthesis of spirocyclic systems can sometimes involve C-H activation as a key step to form the ring system, as seen in the rhodium(III)-catalyzed synthesis of CF3-containing spiro-[indene-proline] derivatives, where a dehydroproline moiety directs the selective activation of an aromatic C-H bond. nih.gov This highlights the intricate relationship between C-H and C-N bond functionalization in constructing complex spirocycles. nih.gov
Table 1: Examples of C-N Bond Activation Strategies Relevant to Amine Synthesis
| Reaction Type | Catalyst/Reagent | Substrate Class | Key Feature | Reference |
|---|---|---|---|---|
| Reductive Cross-Coupling | Nickel | Activated Primary Amines | Couples amines with aryl halides under mild conditions. | nih.gov |
| Amide C-N Activation | Nickel/NHC Ligands | Amides | Enables cross-coupling reactions at the acyl position. | acs.org |
| α-allylation of Aldehydes | Palladium(0)/TRIP | Secondary Allylamines | C-N bond activation via in-situ formation of ammonium (B1175870) ion pairs. | rsc.org |
| C-H Activation/Annulation | Rhodium(III) | Aryl-dehydroprolinates | Amine-containing ring acts as a directing group for spirocycle synthesis. | nih.gov |
Introduction of Halogen Substituents
The incorporation of halogen atoms, particularly fluorine, into organic molecules is a cornerstone of modern medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Carboxylation and Other Carbonyl Group Transformations on Spirocyclic Systems
The introduction and modification of carboxyl and other carbonyl groups on the spiro[2.3]hexane skeleton are essential for creating derivatives with potential as pharmaceutical building blocks. The parent amine, this compound, contains an aminomethyl group attached to the 5-position of the cyclobutane ring. Transformations can be envisioned on the spirocyclic core itself.
The synthesis of derivatives such as methyl spiro[2.3]hexane-5-carboxylate and spiro[2.3]hexane-1-carboxylic acid has been reported, indicating that the carboxyl group can be successfully incorporated into this strained ring system. nih.govnih.gov The presence of a carboxyl group or its ester equivalent opens up a vast array of subsequent chemical transformations. Standard synthetic protocols can be employed, such as reduction of the ester to an alcohol, conversion to an amide via reaction with an amine, or Curtius/Hoffmann rearrangement to generate a new amine functionality at a different position on the ring.
A recent synthetic approach to the related 1,5-dioxaspiro[2.3]hexane core involved a lithium-amide induced single-electron transfer to benzophenones, which initiated a radical C-H functionalization of 3-iodooxetane. researchgate.net While this method builds a different heterocyclic spiro-system, it showcases the utility of radical reactions in forming strained spiro[2.3]hexane analogues. researchgate.net The synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has also been described, relying on the cyclopropanation of a corresponding cyclobutane derivative. researchgate.net These methods provide pathways to functionalized spiro[2.3]hexane cores that can then undergo further transformations, including the introduction or manipulation of carbonyl groups.
Table 3: Reported Spiro[2.3]hexane Carboxylic Acids and Esters
| Compound Name | Molecular Formula | Position of Carbonyl Group | Reference |
|---|---|---|---|
| Methyl spiro[2.3]hexane-5-carboxylate | C8H12O2 | 5 (on cyclobutane ring) | nih.gov |
| Spiro[2.3]hexane-1-carboxylic acid | C7H10O2 | 1 (on cyclopropane ring) | nih.gov |
Conformational Analysis, Stereochemical Control, and Computational Investigations
Theoretical Assessment of Spiro[2.3]hexane Systems
Computational chemistry provides powerful tools to investigate the properties of molecules that may be difficult to study experimentally. For spiro[2.3]hexane systems, theoretical assessments offer deep insights into their molecular structures, conformational preferences, and the energetic profiles of their reactions.
The spiro[2.3]hexane framework is characterized by significant ring strain due to the presence of the three- and four-membered rings. This inherent strain influences the molecule's geometry and conformational flexibility. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the most stable conformations and quantifying the strain energy.
Theoretical calculations on related 5-azaspiro[2.3]hexane derivatives have shown that different diastereoisomers possess distinct stabilities. beilstein-journals.org These calculations, which align with experimental observations, help in predicting the favored conformations and the relative energies of various isomers. beilstein-journals.org The limited conformational freedom of the spiro[2.3]hexane scaffold offers predictable exit vectors for substituents, a desirable trait in drug design. researchgate.net
Table 1: Calculated Properties of Spiro[2.3]hexan-5-ylmethanamine
| Property | Value |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| LogP | 1.1353 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 1 |
This data is based on computational predictions. chemscene.com
Computational modeling is a key method for examining the transition states of chemical reactions, providing insights into the factors that control reaction rates and stereochemical outcomes. In the context of spiro[2.3]hexane synthesis, DFT calculations have been employed to analyze the transition states of key bond-forming steps, such as cyclopropanation reactions.
For instance, studies on the rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes have utilized computational methods to understand the origins of stereoselectivity. nih.gov These investigations reveal that the stereochemical outcome is dictated by the way the substrate fits into the chiral pocket of the catalyst. nih.gov By analyzing the energies of different transition state conformations, researchers can predict which diastereomer will be preferentially formed. nih.govelsevierpure.com
Advanced computational techniques can elucidate complex reaction mechanisms that are not easily accessible through experimental means alone. For the formation of spiro[2.3]hexane systems, mechanistic studies often focus on the key cycloaddition or cyclization steps.
In the synthesis of 1,5-dioxaspiro[2.3]hexanes, a combination of experimental and computational studies, including cyclic voltammetry, has been used to support a proposed mechanism involving a single electron transfer. researchgate.net Similarly, for the photoinduced synthesis of functionalized spiro[2.3]hexanes, DFT calculations suggest that the reaction may proceed through the formation of an oxonium ylide intermediate followed by a diradical-mediated rearrangement and cyclization. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes.
Stereochemical Aspects in this compound Synthesis
The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the potential for multiple stereoisomers. Achieving control over the relative and absolute stereochemistry is a primary focus of synthetic efforts in this area.
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. masterorganicchemistry.com In the synthesis of spiro[2.3]hexane derivatives, diastereocontrol is often achieved through carefully chosen catalysts and reaction conditions.
A notable example is the rhodium-catalyzed cyclopropanation of exocyclic olefins to produce azaspiro[n.2]alkanes. nih.gov The use of chiral dirhodium tetracarboxylate catalysts can lead to high diastereoselectivity, with the catalyst's chiral ligands creating a pocket that favors the approach of the carbene to one face of the olefin. nih.gov Theoretical calculations have been instrumental in understanding and predicting the observed diastereoselectivities in these reactions. beilstein-journals.org For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, the cyclopropanation reaction was found to be highly diastereoselective, favoring the formation of the trans cyclopropane (B1198618) products. beilstein-journals.org
Table 2: Examples of Diastereoselective Synthesis of Spiro[2.3]hexane Derivatives
| Reaction Type | Catalyst/Reagent | Key Feature |
| Rhodium-catalyzed cyclopropanation | Chiral dirhodium tetracarboxylates | High diastereoselectivity controlled by the catalyst's chiral pocket. nih.gov |
| Cascade triple-Michael reaction | Base-catalyzed | Formation of highly substituted spiro-oxindoles with excellent diastereoselectivity. beilstein-journals.org |
| Intramolecular Michael addition | Base-catalyzed | Diastereoselective 6-endo-trig cyclization to form highly substituted cyclohexanones. beilstein-journals.org |
Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org Stereospecificity is a property of a reaction mechanism where stereoisomeric starting materials yield products that are also stereoisomers of each other. khanacademy.org Both concepts are critical in the synthesis of complex spirocycles.
The formation of the spiro[2.3]hexane core can be achieved through various transformations where regioselectivity and stereospecificity are key. For example, the intramolecular nucleophilic substitution of a tertiary cyclopropyl (B3062369) metal species can be a crucial step in the stereoselective synthesis of polysubstituted spiropentanes, a related class of highly strained spirocycles. nih.gov In the synthesis of 1-oxaspiro[2.3]hexanes, hydroxyl-directed epoxidation of a cyclobutene precursor can proceed with excellent diastereoselectivity, leading to a single epoxide product. nih.gov Subsequent regioselective rearrangement of this epoxide can then yield a cyclopentanone, demonstrating control over both stereochemistry and regiochemistry. nih.gov
Chiral Ligand Application in Asymmetric Synthesis of Spirocyclic Precursors
The controlled synthesis of enantiomerically enriched spirocyclic compounds heavily relies on asymmetric catalysis, where chiral ligands play a pivotal role. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. While direct asymmetric synthesis of this compound precursors is a specialized area, principles from related spirocyclic systems illustrate the general approach.
Chiral diphosphine ligands, such as those derived from a 1,1′-spirobiindane backbone (SDPs), have proven exceptionally successful in a variety of enantioselective transformations, including hydrogenation and hydrosilylation reactions that can be key steps in forming chiral precursors. nih.gov For instance, rhodium-catalyzed asymmetric conjugate arylation in the presence of a chiral ligand is a well-established method for creating chiral centers. d-nb.info This strategy can be envisioned for the enantioselective construction of a substituted cyclobutane (B1203170) ring, a key intermediate for a spiro[2.3]hexane system.
Researchers have developed various chiral spirocyclic ligands, such as SpirOP and SpiroNP, which have been utilized in rhodium-catalyzed asymmetric hydrogenations and hydroformylations. scispace.com The development of silicon-centered spirodiphosphine (Si-SDP) ligands has shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines. nih.gov Similarly, chiral spirosilabiindane diols (SPSiOLs) have been prepared through Rh-catalyzed asymmetric double hydrosilation and serve as building blocks for chiral phosphoramidite ligands (SPSiPhos). nih.gov These ligands have been effective in rhodium-catalyzed hydrogenation and palladium-catalyzed intramolecular carboamination reactions. nih.gov
The underlying principle of stereochemical control involves the chiral catalyst (metal-ligand complex) selectively binding to the substrate in a specific orientation. This preferential binding lowers the activation energy for the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee). d-nb.infoyoutube.com Computational studies often complement experimental work, revealing that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the ligands. researchgate.net
| Catalyst System | Reaction Type | Application in Spirocycle Synthesis | Reference |
| Rhodium / Chiral Diphosphine | Asymmetric Hydrogenation | Creation of stereocenters in cyclic precursors. | nih.govscispace.com |
| Rhodium / Si-SDP | Asymmetric Hydrosilylation | Enantioselective cyclization to form chiral heterocycles. | nih.gov |
| Palladium / SPSiPhos | Intramolecular Carboamination | Asymmetric formation of cyclic amines. | nih.gov |
| Iridium / O-SpiroPAP | Asymmetric Hydrogenation | Reduction of bridged biaryl lactones to access axially chiral molecules. | dicp.ac.cn |
Spectroscopic and Diffraction-Based Characterization Techniques
A combination of advanced analytical techniques is essential to unambiguously determine the complex three-dimensional structure and stereochemistry of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For spiro[2.3]hexane derivatives, ¹H and ¹³C NMR spectra provide crucial information about the connectivity of atoms. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete carbon-hydrogen framework.
Stereochemical assignment relies heavily on through-space interactions measured by the Nuclear Overhauser Effect (NOE). Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal the relative proximity of protons in the molecule. For the rigid spiro[2.3]hexane core, specific NOE correlations between protons on the cyclopropane and cyclobutane rings can establish their relative stereochemistry (cis/trans relationships of substituents). The magnitude of proton-proton coupling constants (J-values) can also provide insight into dihedral angles and, consequently, the conformation of the cyclobutane ring. researchgate.net
X-Ray Diffraction Studies for Solid-State Structure and Diastereomer Confirmation
Single-crystal X-ray diffraction (SXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comspringernature.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and absolute configuration (if a chiral reference is present).
For spiro[2.3]hexane derivatives, X-ray crystallography is invaluable for:
Confirming the Spirocyclic Core: It provides direct evidence of the spiro-junction between the cyclopropane and cyclobutane rings.
Determining Relative Stereochemistry: The spatial arrangement of all atoms and substituents is clearly visualized, confirming the diastereomeric form of the molecule. mdpi.com
Establishing Absolute Configuration: When the compound is crystallized as a single enantiomer (often achieved through asymmetric synthesis or resolution), X-ray analysis can determine its absolute stereochemistry. nih.gov
Analyzing Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure. mdpi.com
Crystallographic data for a carbamate analogue of spiro[2.3]hex-1-ene has confirmed the strained nature of the ring system, with a C=C bond length of approximately 1.27–1.28 Å. acs.org
Exit Vector Plot (EVP) Analysis for Molecular Rigidity and Substituent Spatial Orientation
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of substituents attached to a molecular scaffold. rsc.org This method is particularly useful for understanding the three-dimensional shape and rigidity of scaffolds used in medicinal chemistry. The analysis defines vectors originating from the core scaffold where substituents can be attached (exit vectors). By plotting the geometric relationships between these vectors (e.g., distance and angle), an EVP provides a "fingerprint" of the conformational space accessible to the scaffold. researchgate.netrsc.org
For the spiro[2.3]hexane scaffold, which is noted for its conformational rigidity, EVP analysis can precisely map the directional orientation of substituents. researchgate.net This is critical for drug design, as the defined exit vectors dictate how a molecule can interact with a biological target. The limited conformational freedom of strained spirocycles like spiro[2.3]hexane leads to highly predictable exit vectors. researchgate.netrsc.org This predictability is advantageous for designing molecules with optimal binding geometries. The analysis allows for a direct comparison with other scaffolds, such as spiro[3.3]heptane or common aromatic rings, aiding in the rational design of bioisosteres. researchgate.net
| Analysis Technique | Information Provided | Application to this compound |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution-state conformation. | Elucidates the proton and carbon framework; confirms cis/trans relationships of substituents via NOE. |
| X-Ray Diffraction | Definitive solid-state structure, bond lengths/angles, absolute configuration. | Unambiguously confirms the spirocyclic structure and the stereochemistry of chiral centers. |
| Exit Vector Plot (EVP) | Substituent spatial orientation, molecular rigidity, conformational space. | Quantifies the precise 3D arrangement of the aminomethyl group relative to the spiro core for rational drug design. |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Characterization
Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used for the characterization of newly synthesized compounds. arcjournals.org
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₇H₁₃N), the expected nominal molecular weight is 111.18 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. libretexts.org The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage of the strained cyclobutane or cyclopropane rings. ucsb.edunih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the -NH₂ group. youtube.com
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ are due to the stretching of C-H bonds in the cyclobutane ring. C-H stretching in the cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹).
N-H Bending: A bending vibration (scissoring) for the primary amine group is typically observed in the range of 1590-1650 cm⁻¹. youtube.com
C-N Stretching: This vibration is expected in the 1020-1250 cm⁻¹ region.
Together, MS and IR provide rapid and essential confirmation of the molecular weight and the presence of key functional groups, serving as primary checks for the successful synthesis of the target compound. arcjournals.org
Spiro 2.3 Hexan 5 Ylmethanamine and Analogues As Versatile Building Blocks in Organic Synthesis
Utilization in the Synthesis of Diverse Molecular Architectures
The inherent strain and distinct conformation of the spiro[2.3]hexane skeleton make it a valuable starting point for constructing a variety of complex molecules. The amine functionality of Spiro[2.3]hexan-5-ylmethanamine, or the corresponding ketone, Spiro[2.3]hexan-5-one, serves as a versatile handle for elaboration into numerous heterocyclic frameworks.
Precursor for Pyrazolo[4,3-d]pyrimidine Frameworks
The pyrazolo[4,3-d]pyrimidine core is a significant heterocycle in medicinal chemistry, often regarded as a purine (B94841) isostere. Research has demonstrated that spiro-cyclic ketones are key precursors for synthesizing spiro-pyrazolo[4,3-d]pyrimidines. An efficient method involves the condensation of an aminopyrazole carboxamide with a cyclic ketone. nih.govresearchgate.net In this context, Spiro[2.3]hexan-5-one can be used as the ketone component.
The reaction typically proceeds via a multi-step, one-pot synthesis. For instance, the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with cyclic ketones, catalyzed by indium(III) chloride (InCl₃), yields spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. nih.gov Another approach utilizes a KF-alumina catalyst for the condensation of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide with various ketones to create spiro pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. jocpr.com The use of the spiro[2.3]hexane moiety introduces a rigid, three-dimensional element to the otherwise planar pyrazolopyrimidine system, which can be crucial for modulating biological activity.
Table 1: Synthesis of Spiro-Pyrazolo[4,3-d]pyrimidine Derivatives
| Reactant 1 | Reactant 2 (Ketone) | Catalyst | Product |
|---|---|---|---|
| 4-amino-1-methyl-3-propylpyrazole-5-carboxamide | Spiro[2.3]hexan-5-one (analogue) | InCl₃ | Spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-one derivative nih.gov |
Building Block for Fused Heteroaromatic Systems
Beyond single heterocyclic rings, the spiro[2.3]hexane unit can be incorporated into more complex fused heteroaromatic systems. These structures are of great interest due to their diverse pharmacological properties. Methodologies developed for synthesizing spiro compounds can be adapted to include the spiro[2.3]hexane core. For example, a novel method for preparing spiro[benzo nih.govchemscene.comthieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones has been reported, showcasing the assembly of complex fused systems around a spiro center. nih.govresearchgate.net
Similarly, the synthesis of novel spiro[chromeno[2,3-d] jocpr.comchemscene.comchapman.eduthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-triones has been achieved through a one-pot, three-component reaction. nih.gov This reaction involves dimedone, a thiadiazolopyrimidine derivative, and an isatin (B1672199), catalyzed by a Keggin heteropolyacid. nih.gov By substituting the reactants with appropriate spiro[2.3]hexane-containing precursors, this methodology could be extended to create novel fused systems incorporating this unique scaffold, potentially leading to compounds with new biological profiles.
Intermediate in Spiro-Oxazolidine Ring Formation
Spiro-oxazolidines are important structural motifs found in various natural products and pharmaceuticals. nih.gov The synthesis of these heterocycles can be achieved through various routes, including the [3+2] annulation of azadienes with haloalcohols, a transition-metal-free process. nih.gov
This compound or its derivatives can serve as key intermediates in forming such structures. For instance, the amine could be converted into a suitable azadiene or another reactive intermediate. Alternatively, Spiro[2.3]hexan-5-one could be used to generate an isatin-derived ketimine, which can then react with a haloalcohol. A plausible mechanism involves the initial 1,2-addition of an alkoxide (from the deprotonated haloalcohol) to an imine, followed by an intramolecular spiro-cyclization to form the oxazolidine (B1195125) ring. nih.gov The incorporation of the spiro[2.3]hexane moiety would result in a heteroatom-rich scaffold with a defined three-dimensional geometry.
Synthesis of Spiro-Pyrrolidine and Spiro-Isatin Derivatives
Spiro-pyrrolidines and spiro-isatins are privileged structures in medicinal chemistry, with many derivatives exhibiting significant biological activity. chapman.eduuobaghdad.edu.iq A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. chapman.educhapman.edu
This compound is an ideal substrate for generating the requisite azomethine ylide. The reaction of the primary amine with isatin (1H-indole-2,3-dione) would form a Schiff base intermediate. In the presence of an activating agent or via thermal conditions, this intermediate can undergo decarboxylation (if derived from an amino acid like glycine) or other processes to generate an azomethine ylide. rdd.edu.iq This ylide can then be trapped in a [3+2] cycloaddition reaction with an appropriate alkene to furnish a novel spiro-pyrrolidine derivative that incorporates both the isatin and the spiro[2.3]hexane frameworks. chapman.educhapman.edu These complex structures are valuable for library synthesis and drug discovery programs. rdd.edu.iq
Table 2: Representative Synthesis of Spiro-Isatin Derivatives
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Schiff Base Formation | Isatin + this compound (analogue) | Iminoisatin derivative rdd.edu.iq |
Strategic Application as Rigid Molecular Scaffolds and Bioisosteres
The unique conformational properties of the spiro[2.3]hexane system make it an attractive tool for modern drug design, where molecular shape and rigidity are paramount for achieving target selectivity and potency.
Promising Piperidine (B6355638) and Cycloalkane Isosteres in Molecular Design
In medicinal chemistry, isosteric replacement is a common strategy to optimize the physicochemical and pharmacological properties of a lead compound. The spiro[2.3]hexane unit serves as an excellent bioisostere for more common cyclic systems like cyclohexane (B81311) or piperidine. Its rigid, compact, and three-dimensional nature distinguishes it from the more flexible six-membered rings.
This rigidity is particularly valuable for creating "frozen" analogues of flexible biomolecules. By locking the conformation of a molecule, researchers can probe the specific spatial arrangement required for biological activity. beilstein-journals.org For example, 5-azaspiro[2.3]hexane derivatives have been synthesized as conformationally constrained analogues of L-glutamic acid. beilstein-journals.org This approach aims to limit the rotational freedom of the molecule to achieve selectivity for specific glutamate (B1630785) receptor subtypes. beilstein-journals.org The introduction of the spiro[2.3]hexane moiety provides a novel vector in chemical space compared to simple cycloalkanes, influencing properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing effective drug candidates. chemscene.com
Contribution to Scaffold Hopping and Enhancement of Three-Dimensionality in Chemical Space Exploration
The strategic replacement of a core molecular scaffold with a structurally distinct yet functionally equivalent moiety, a tactic known as scaffold hopping, is a powerful tool in drug discovery. It allows for the generation of novel intellectual property and the optimization of a compound's physicochemical and pharmacokinetic properties. Spiro[2.3]hexane derivatives, including this compound, are increasingly recognized for their potential in this area, primarily due to their inherent three-dimensionality.
The quest to "escape from flatland" in medicinal chemistry stems from the observation that molecules with a higher fraction of sp³-hybridized carbons (a measure of three-dimensionality) often exhibit improved clinical success rates. nih.gov Spirocyclic scaffolds, by virtue of their quaternary spirocenter, inherently increase the sp³ character of a molecule. nih.gov The spiro[2.3]hexane core, with its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, introduces significant strain and rigidity, leading to a well-defined and predictable spatial arrangement of appended functional groups. This rigidity can be advantageous for enhancing binding affinity to biological targets by reducing the entropic penalty upon binding.
The incorporation of the cyclopropyl (B3062369) ring, the sixth most common ring in small molecule drugs, further enhances the three-dimensional vector space and can lead to decreased conformational flexibility, which is beneficial for target binding. researchgate.net Compared to their more extensively studied spiro[3.3]heptane counterparts, spiro[2.3]hexane derivatives are considered "contracted" analogues that populate a different and less explored region of chemical space. researchgate.net This makes them valuable tools for scaffold hopping, enabling the design of novel molecular architectures with potentially improved properties.
The use of spiro[2.3]hexane building blocks allows for the precise placement of exit vectors for further chemical elaboration. researchgate.net This controlled orientation of substituents is crucial for optimizing interactions with protein binding pockets and for fine-tuning properties such as solubility and metabolic stability.
Comparison with Other Spirocyclic Building Blocks (e.g., Spiro[3.3]heptane derivatives)
While both spiro[2.3]hexane and spiro[3.3]heptane derivatives offer access to three-dimensional chemical space, their distinct ring sizes and associated strain impart different characteristics to the resulting molecules. The spiro[3.3]heptane scaffold, composed of two cyclobutane rings, is a well-established building block in medicinal chemistry, with some of its derivatives entering clinical trials. researchgate.netresearchgate.net In contrast, the spiro[2.3]hexane system has garnered significant interest more recently due to its higher ring strain. researchgate.net
An efficient synthesis of α-amino acids derived from both spiro[2.3]hexane and spiro[3.3]heptane scaffolds has been reported, allowing for a direct comparison of their properties. researchgate.netgoogle.com One approach involves the modification of commercially available spirocyclic diesters through a sequence of monohydrolysis, Curtius rearrangement, and deprotection. researchgate.netgoogle.com An alternative route utilizes a Bucherer-Bergs hydantoin (B18101) synthesis followed by cleavage to yield the desired amino acid. researchgate.netgoogle.com These synthetic strategies have enabled the production of these valuable building blocks on a multi-gram scale. researchgate.netgoogle.com
A notable difference observed between the two series of α-amino acids is their isoelectric point (pI). Acid-base titrations have revealed that spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids exhibit lower pI values compared to their parent 1-aminocyclohexane- and 1-aminocycloheptanecarboxylic acids. google.com
The choice between a spiro[2.3]hexane and a spiro[3.3]heptane scaffold can significantly influence the physicochemical properties of a molecule. While the spiro[3.3]heptane core has been shown to be a suitable bioisostere for cyclohexane, spiro[2.3]hexane derivatives offer a more compact and rigid structure. researchgate.net This difference in size and rigidity can be exploited to modulate properties such as lipophilicity and metabolic stability.
The following table summarizes some of the key differences and similarities between these two important classes of spirocyclic building blocks:
| Feature | Spiro[2.3]hexane Derivatives | Spiro[3.3]heptane Derivatives |
| Ring Composition | One cyclopropane and one cyclobutane ring | Two cyclobutane rings |
| Ring Strain | Higher | Lower |
| Chemical Space | Less explored, "contracted" scaffold researchgate.net | More established in medicinal chemistry researchgate.netresearchgate.net |
| Rigidity | More rigid due to the cyclopropane ring | Rigid, but with more conformational flexibility than spiro[2.3]hexane |
| Synthesis of Amino Acids | Achieved via Curtius rearrangement or Bucherer-Bergs synthesis researchgate.netgoogle.com | Achieved via similar synthetic routes to the spiro[2.3]hexane analogues researchgate.netgoogle.com |
| Physicochemical Properties | Can offer unique properties due to high strain and compactness | Known to improve properties like metabolic stability and solubility nih.gov |
Emerging Trends and Future Perspectives in Spiro 2.3 Hexan 5 Ylmethanamine Research
Development of Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of spiro[2.3]hexane derivatives is increasingly guided by the principles of green chemistry, emphasizing sustainability and atom economy. Traditional synthetic routes are being re-evaluated to minimize waste and avoid the use of hazardous reagents.
A notable trend is the adoption of photochemical methods , which often proceed under mild conditions and without the need for toxic catalysts. rsc.orgresearchgate.net For instance, a general green protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed that utilizes visible-light irradiation, showcasing advantages such as operational simplicity and good functional-group tolerance. rsc.org These light-induced reactions can construct the spirocyclic scaffold from alkenes with low reactivity, representing a significant step towards more environmentally benign processes. rsc.orgresearchgate.net
The concept of atom economy , which seeks to maximize the incorporation of all materials used in the synthesis into the final product, is also a key driver of innovation. isiscb.org Methodologies like transition-metal-catalyzed [2+2+2] cycloadditions are being explored for their ability to construct complex cyclic systems, such as the spiro[2.3]hexane core, in a single, highly efficient step with perfect atom economy. nih.gov
Sustainable approaches also extend to the use of cost-effective and ecologically benign techniques like high-speed ball milling (HSBM) and microwave irradiation (MW) for the synthesis of related spirocyclic compounds, which can significantly reduce reaction times and energy consumption. nih.govnih.gov
Advanced Enantioselective and Diastereoselective Control in Complex Spiro[2.3]hexane Systems
Achieving precise three-dimensional control over the stereochemistry of spiro[2.3]hexane systems is crucial for their application in fields such as medicinal chemistry, where biological activity is often dependent on a specific stereoisomer.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. nih.govmatilda.scienceresearchgate.net Chiral aminocatalysis and N-heterocyclic carbene (NHC) catalysis are prominent strategies. nih.gov Non-covalent catalysis, employing chiral phosphoric acids, thioureas, and squaramides, is also widely used in combination with transition metal catalysis to produce enantiomerically enriched spiro heterocycles. nih.govmatilda.science For example, proline-catalyzed aldol (B89426) reactions provide a classic illustration of how a small, chiral organic molecule can effectively induce asymmetry in a reaction, a principle that is broadly applicable to the synthesis of complex chiral molecules. youtube.comyoutube.com
The combination of organocatalysis and transition-metal catalysis has become a particularly effective toolbox for synthesizing optically pure compounds containing chiral quaternary centers, a key feature of many spirocycles. nih.gov This synergistic approach allows for novel reaction pathways and enhanced stereocontrol.
Furthermore, methods for achieving high diastereoselectivity are being actively developed. For instance, the diastereoselective synthesis of spiro[2.3]hexanes from methylenecyclopropane (B1220202) and cyanoalkenes has been achieved using a tin-ate complex as a catalyst. documentsdelivered.com Similarly, palladium-catalyzed intramolecular Mizoroki–Heck annulations have been employed for the highly diastereoselective synthesis of spiroindolines, with diastereoselectivity greater than 98% being reported. diva-portal.orgnih.gov
Mechanistic Elucidation of Unprecedented Transformations Involving the Spiro[2.3]hexane Ring System
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering novel transformations. For the spiro[2.3]hexane system, mechanistic studies often focus on the formation of the strained ring system and its subsequent reactions, such as ring-opening.
Mechanistic investigations into the photoinduced synthesis of functionalized spiro[2.3]hexanes suggest that the transformation can proceed through the formation of an oxonium ylide intermediate followed by an ionic cyclization. researchgate.net In some photochemical processes, it is proposed that C–C bond formation occurs almost simultaneously with a light-sustained initiation process. rsc.org
The ring-opening reactions of strained rings like epoxides and cyclopropanes provide valuable models for understanding the reactivity of the spiro[2.3]hexane core. pressbooks.pubnih.govyoutube.comlibretexts.orglibretexts.org These reactions can be catalyzed by either acids or bases. pressbooks.publibretexts.orglibretexts.org In acid-catalyzed openings, the regioselectivity depends on the substitution pattern of the ring, with the reaction sometimes proceeding through a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.pub Base-catalyzed openings, on the other hand, typically follow an SN2 mechanism with the nucleophile attacking the less hindered carbon. pressbooks.publibretexts.orglibretexts.org The significant ring strain in these small rings is a key thermodynamic driving force for the reaction. youtube.comlibretexts.orglibretexts.org
Data-intensive approaches are also being applied for mechanistic elucidation , particularly in complex catalytic systems where subtle structural features of the catalyst and substrate influence selectivity. nih.gov By systematically analyzing the effects of various substituents, researchers can build predictive models to understand the interactions that govern the reaction outcome. nih.gov
Computational Design and Prediction of Novel Spiro[2.3]hexan-5-ylmethanamine Analogues with Tailored Structural Features
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. openmedicinalchemistryjournal.comnih.gov For this compound, these methods can be used to design and predict the properties of novel analogues with tailored structural features.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. openmedicinalchemistryjournal.com This allows for the in-silico screening of virtual libraries of spiro[2.3]hexane analogues to identify those with the highest predicted binding affinity for a particular biological target. nih.govnih.gov
De novo design algorithms can generate novel molecular structures from scratch that are predicted to fit a specific binding site. openmedicinalchemistryjournal.com This approach can be used to explore new chemical space around the spiro[2.3]hexane scaffold and design analogues with optimized interactions with a target.
Virtual screening allows for the rapid computational assessment of large compound libraries to identify potential "hits" with desired properties. openmedicinalchemistryjournal.com This can be used to prioritize which this compound analogues to synthesize and test experimentally, thereby saving time and resources. escholarship.orgescholarship.org Computational methods can also be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new therapeutic agents. nih.gov
High-Throughput Synthesis and Combinatorial Approaches for Spiro[2.3]hexane Library Generation
To efficiently explore the chemical space around the spiro[2.3]hexane scaffold, researchers are turning to high-throughput synthesis and combinatorial chemistry. niscpr.res.innih.govwisdomlib.org These approaches allow for the rapid generation of large and diverse libraries of related compounds, which can then be screened for desired activities. niscpr.res.innih.govnih.gov
Combinatorial chemistry involves the systematic and repetitive covalent linking of a set of "building blocks" in various combinations to produce a large number of different molecules. nih.gov This can be done using techniques like "mix and split" synthesis or parallel synthesis on a solid support. niscpr.res.inacs.org For instance, a spiroketal scaffold with multiple, independently addressable functional groups has been used as a template for the solution-phase parallel synthesis of a library of natural product-like compounds. acs.org
High-throughput screening (HTS) is then used to rapidly evaluate these libraries for biological activity or other desired properties. nih.govnih.gov Advances in automation and miniaturization have made it possible to test hundreds of thousands of compounds in a short period. nih.gov The integration of cheminformatics tools is crucial for managing and analyzing the vast amounts of data generated in HTS campaigns. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
